molecular formula C21H18Cl2N2O3S B3740244 N~1~-(3,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3740244
M. Wt: 449.3 g/mol
InChI Key: NDXUBFQWLSGUKT-UHFFFAOYSA-N
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Description

N~1~-(3,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various physiological and pathological processes.

Mechanism of Action

N~1~-(3,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a selective antagonist of mGluR5 by binding to the receptor and preventing its activation by glutamate. This results in a decrease in the activity of mGluR5 and a reduction in the downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
N~1~-(3,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neurotransmitter release, and the modulation of neuronal excitability. These effects are mediated by the antagonism of mGluR5 and the subsequent modulation of downstream signaling pathways.

Advantages and Limitations for Lab Experiments

N~1~-(3,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in scientific research, including its high selectivity for mGluR5, its ability to modulate downstream signaling pathways, and its well-established synthesis method. However, N~1~-(3,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for the use of N~1~-(3,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in scientific research, including the investigation of its potential therapeutic use in neurological disorders, the identification of new targets for drug development, and the further optimization of its synthesis method to improve yield and purity. Additionally, the use of N~1~-(3,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other compounds may provide new insights into the complex signaling pathways that are involved in various physiological and pathological processes.

Scientific Research Applications

N~1~-(3,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of mGluR5, which is involved in various neurological disorders, including anxiety, depression, and addiction. N~1~-(3,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used in various studies to investigate the role of mGluR5 in these disorders and to identify potential therapeutic targets.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c1-15-7-10-17(11-8-15)25(29(27,28)18-5-3-2-4-6-18)14-21(26)24-16-9-12-19(22)20(23)13-16/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXUBFQWLSGUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-(3,4-dichlorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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